molecular formula C8H8ClF2N B13213482 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13213482
M. Wt: 191.60 g/mol
InChI Key: USPBXIVYDGGUPB-UHFFFAOYSA-N
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Description

Product Overview 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine is a halogenated aromatic amine with the CAS Number 1822666-55-6 and a molecular weight of 191.61 g/mol. Its molecular formula is C 8 H 8 ClF 2 N . This compound is characterized by a benzene ring substituted with chlorine and fluorine atoms, and an ethanamine backbone featuring a fluorine atom adjacent to the amine group. This specific arrangement of halogen atoms contributes to the molecule's unique electronic properties and steric profile, making it a versatile intermediate in organic synthesis . The product is offered for research applications and requires cold-chain transportation to ensure stability . Research Applications and Value This compound serves as a valuable building block in medicinal chemistry and drug discovery research. Its structure is a promising scaffold for the development of novel pharmacologically active molecules. The presence of both chlorine and fluorine atoms can enhance the lipophilicity and metabolic stability of lead compounds, which are critical parameters in optimizing drug candidates . As a fluorinated amine, it is part of a class of compounds frequently investigated for their potential in central nervous system (CNS) drug development, due to their ability to influence properties like blood-brain barrier permeability . Researchers utilize this chemical in the synthesis of more complex molecules, leveraging its halogen substituents for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. Handling and Safety For Research Use Only. This product is intended for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic use. It should be handled by qualified professionals in a controlled laboratory environment . Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines.

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2

InChI Key

USPBXIVYDGGUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CF)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-4-fluoroacetophenone Intermediate

A critical precursor in the synthesis of 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine is 2-chloro-4-fluoroacetophenone . The preparation of this intermediate has been described with high efficiency and selectivity.

  • Reaction : Electrophilic acylation of fluorobenzene with chloroacetyl chloride.
  • Conditions :
    • Temperature: 0–30 °C during addition, followed by stirring at room temperature (~25 °C) for 30 minutes.
    • Solvent/Medium: Use of ionic liquids such as 1-butyl-3-methylimidazolium chloride-aluminum chloride ([bmim]Cl-0.67AlCl3) to enhance reaction selectivity.
  • Molar Ratios :
    • Fluorobenzene to chloroacetyl chloride: approximately 1.01–1.03:1.
    • Ionic liquid to chloroacetyl chloride: 0.5:1.
  • Work-up : Reduced pressure distillation at 130 °C and 10 mmHg to isolate the product.
  • Yield and Purity :
    • Yield: 96.87–98.1%.
    • Purity: 99.2–99.5%.
    • Selectivity: 99.5%.

This method provides an efficient and selective route to 2-chloro-4-fluoroacetophenone, which is essential for subsequent transformations (Table 1).

Parameter Condition/Value
Starting materials Fluorobenzene, chloroacetyl chloride
Reaction temperature 0–30 °C (addition), 25 °C (stirring)
Ionic liquid [bmim]Cl-0.67AlCl3
Molar ratio (fluorobenzene:chloroacetyl chloride) 1.01–1.03 : 1
Reaction time 30 minutes to 1.5 hours
Distillation conditions 130 °C, 10 mmHg
Product yield 96.87–98.1%
Product purity 99.2–99.5%
Selectivity 99.5%

Table 1: Preparation parameters for 2-chloro-4-fluoroacetophenone intermediate

Conversion to Fluorine-Containing Primary Amine via Schiff Base and Proton Shift

The next key step involves transforming the fluorinated acetophenone derivative into the target amine through amination strategies employing Schiff base intermediates and proton shift reactions.

  • Method :
    • Dissolution of the fluorine-containing carbonyl compound in suitable solvents such as halogenated hydrocarbons (chloroform, dichloromethane), ether-based solvents (tetrahydrofuran), or aromatic hydrocarbons (benzene, toluene).
    • Addition of chiral amines such as (R)- or (S)-1-phenylethylamine to form Schiff bases via dehydrocondensation.
    • Use of organic bases like 1,4-diazabicyclo[2.2.2]octane (Dabco), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or triethylamine to facilitate 1,3-proton shift reactions.
  • Conditions :
    • Reaction temperature: room temperature to reflux.
    • The proton shift reaction is conducted at temperatures avoiding racemization.
  • Outcome :
    • Formation of asymmetric fluorine-containing primary amines with controlled stereochemistry.

This approach is general and adaptable for synthesizing fluorinated amines, including this compound, with potential for enantiomeric purity control (Table 2).

Step Description
Solvent Halogenated hydrocarbons, ethers, aromatic hydrocarbons
Amines used (R)- or (S)-1-phenylethylamine
Organic bases Dabco, DBU, DBN, triethylamine
Reaction temperature Room temperature to reflux
Key reaction Schiff base formation and 1,3-proton shift
Stereochemical control Possible via chiral amine selection

Table 2: Schiff base and proton shift method for fluorinated amine synthesis

Alternative Synthetic Routes: Photooxidative Cyanation and Knoevenagel Condensation

Other synthetic strategies reported for fluorinated phenylalanine derivatives, which are structurally related to the target compound, include:

  • Photooxidative Cyanation :

    • Starting from fluorinated benzylamines, singlet oxygen-driven photooxidative cyanation using tetraphenylporphyrin as a catalyst.
    • Followed by acid-mediated hydrolysis to yield fluorinated phenylalanine hydrochlorides.
    • This method is protecting group-free and can provide racemic mixtures in good yields (~67%).
  • Knoevenagel Condensation :

    • Reaction of methyl isocyanoacetate with fluorinated benzaldehydes in the presence of copper(I) catalysts and base.
    • Hydrogenation and deprotection steps yield racemic fluorinated phenylalanines.
    • Yields are generally good, and this method allows access to multiple fluorinated isomers.

While these methods are more applicable to phenylalanine analogs, they provide insight into alternative fluorine incorporation strategies that could be adapted for the target compound or its analogs (Table 3).

Method Key Features Yield/Outcome
Photooxidative cyanation Singlet oxygen, tetraphenylporphyrin catalyst, acid hydrolysis ~67% overall yield (racemic)
Knoevenagel condensation Cu(I) catalysis, methyl isocyanoacetate, hydrogenation Good yields, multiple isomers

Table 3: Alternative fluorinated phenylalanine synthesis methods

Summary and Research Findings

  • The most reliable and high-yielding preparation method for this compound involves first synthesizing the 2-chloro-4-fluoroacetophenone intermediate via electrophilic acylation of fluorobenzene with chloroacetyl chloride using ionic liquids to improve selectivity and yield.
  • Subsequent transformation to the target amine is efficiently achieved through Schiff base formation with chiral amines followed by proton shift reactions under mild conditions to preserve stereochemistry.
  • Alternative synthetic routes such as photooxidative cyanation and Knoevenagel condensation provide complementary strategies for related fluorinated amino compounds, although their direct application to this compound requires further adaptation.
  • The use of organic bases and careful solvent selection is critical to controlling reaction pathways and product purity.
  • The synthesis benefits from precise control of reaction parameters such as temperature, molar ratios, and reaction times to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine exhibits nucleophilic properties, enabling participation in substitution reactions. A key synthesis route involves nucleophilic substitution of 2-chloro-4-fluoroacetophenone with an amine source (e.g., ammonia or alkylamines) under basic conditions (NaH or K₂CO₃) in polar aprotic solvents like dichloromethane (DCM) or ethanol.

Example Reaction:

2 Chloro 4 fluoroacetophenone+NH3Base DCM1 2 Chloro 4 fluorophenyl 2 fluoroethan 1 amine\text{2 Chloro 4 fluoroacetophenone}+\text{NH}_3\xrightarrow{\text{Base DCM}}\text{1 2 Chloro 4 fluorophenyl 2 fluoroethan 1 amine}

Conditions:

  • Temperature: 25–60°C

  • Solvent: Ethanol or DCM

  • Yield: 40–60% (depending on base strength).

Reductive Amination

The compound can act as a precursor in reductive amination to form secondary or tertiary amines. For example, reactions with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₄ or tris(trimethylsilyl)silane) generate structurally diverse amines .

Experimental Data (Table 1):

EntryAldehydeAdditiveSolventYield (%)
1HydrocinnamaldehydeTMSClDCM/HFIP52
2CyclohexanecarboxaldehydeNoneDCM88
3BenzaldehydeTFADCM82

Data adapted from Royal Society of Chemistry protocols .

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides (e.g., isopropyl iodide) under mild conditions. This reaction is facilitated by additives like chlorotrimethylsilane (TMSCl) to enhance electrophilicity .

Mechanism:

R NH2+R XTMSCl DCMR NH R +HX\text{R NH}_2+\text{R X}\xrightarrow{\text{TMSCl DCM}}\text{R NH R }+\text{HX}

  • Key Step: Formation of a silane intermediate stabilizes the transition state .

Acid-Base Reactions

The amine reacts with acids (e.g., HCl or TFA) to form stable ammonium salts, which are critical for purification and characterization .

Example:

1 2 Chloro 4 fluorophenyl 2 fluoroethan 1 amine+HClAmmonium Chloride Salt\text{1 2 Chloro 4 fluorophenyl 2 fluoroethan 1 amine}+\text{HCl}\rightarrow \text{Ammonium Chloride Salt}

  • Application: Salt formation improves solubility in aqueous media for biological assays .

Enzyme Inhibition Mechanisms

In medicinal chemistry, this compound acts as an enzyme inhibitor by binding to active sites via hydrogen bonding and halogen interactions. For example, halogen substituents enhance binding affinity to targets like monoamine oxidases (MAOs).

Key Interactions:

  • Fluorine: Forms strong dipole-dipole interactions with catalytic residues.

  • Chlorine: Provides steric bulk to block substrate access .

Stability and Side Reactions

Under oxidative conditions (e.g., H₂O₂), the amine may decompose to form nitro derivatives or undergo dehalogenation. Stability is maximized in inert atmospheres (N₂ or Ar) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield Range (%)
Nucleophilic SubstitutionNaH, NH₃, DCMPrimary Amine40–60
Reductive AminationAldehyde, NaBH₄, TFASecondary Amine50–88
AlkylationR-X, TMSCl, DCMTertiary Amine52–91
Salt FormationHCl, EtOHAmmonium Chloride>90

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Substituents on Ethylamine Chain Key Features Reference
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine C₈H₈ClF₂N 191.61 2-Cl, 4-F 2-F Dual fluorine and chlorine substitution enhances metabolic stability.
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.08 2-Cl, 4-F None Hydrochloride salt improves solubility; lacks β-fluoro substitution.
(R)-1-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.08 2-Cl, 4-F None Chiral center at ethylamine; no β-fluoro group.
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl C₈H₇ClF₃N 213.56 2,4-diF 2,2-diF High fluorine density increases electronegativity and steric hindrance.
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₃ClFN 201.67 4-F 2-methyl Branched ethylamine chain; reduced halogen substitution.

Comparative Analysis of Physicochemical Properties

  • Lipophilicity: The β-fluoro substituent in the target compound increases logP compared to non-fluorinated analogs like 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl, enhancing membrane permeability .
  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases.
  • Metabolic Stability : Fluorine atoms at the β-position (as in the target compound) block oxidative metabolism, prolonging half-life compared to analogs lacking this substitution .

Biological Activity

1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine is an organic compound belonging to the class of fluoroalkylamines, characterized by a unique halogenated structure that imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and related fields.

  • Molecular Formula : C8H8ClF2N
  • Molecular Weight : 191.60 g/mol
  • IUPAC Name : 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine
  • Canonical SMILES : C1=CC(=C(C=C1F)Cl)C(CF)N

The presence of chlorine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest for various research applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This interaction prevents substrate binding and catalytic activity, which is crucial in therapeutic contexts.

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : The halogenated structure enhances binding affinity to various biological targets, including receptors and enzymes.
  • Modulation of Biochemical Pathways : By inhibiting certain enzymes, the compound can modulate key biochemical pathways involved in disease processes, potentially leading to therapeutic effects in conditions like infections or metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
2-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amineC8H8ClF2NSimilar halogenation pattern but different substitution
1-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amineC8H8ClF2NExhibits potential for treating neurological disorders
1-(4-Fluorophenyl)-2-fluoroethan-1-amineC8H10F3NLacks chlorine but retains fluorination; useful for comparison

This table highlights how variations in halogen positioning can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics.
  • Enzyme Inhibition Studies : Research has shown that the compound inhibits specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.
  • Neuropharmacological Potential : Investigations into its effects on neurotransmitter systems reveal potential applications in treating psychiatric disorders .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine in laboratory settings?

  • Methodological Guidance :

  • Wear protective gear (gloves, goggles, lab coat, and masks) to avoid skin/eye contact and inhalation .
  • Conduct experiments in a fume hood to minimize exposure to volatile byproducts .
  • Segregate chemical waste into designated containers and collaborate with certified disposal agencies to prevent environmental contamination .
  • For spills, use inert absorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • GC-MS : Optimize ionization parameters (e.g., electron impact at 70 eV) and use helium as the carrier gas for precise mass fragmentation analysis .

  • FTIR-ATR : Focus on the amine (-NH2_2) and C-F stretching bands (1050–1250 cm1^{-1}) to confirm functional groups .

  • HPLC-TOF : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution mass confirmation .

  • NMR : Use deuterated DMSO or CDCl3_3 to resolve aromatic proton signals (δ 7.0–8.0 ppm) and fluorine coupling patterns .

    TechniqueKey ParametersTarget Data
    GC-MSElectron impact (70 eV), He carrierMolecular ion (M+^+), fragments
    FTIR-ATR400–4000 cm1^{-1}, diamond crystalC-F, N-H stretches
    HPLC-TOFC18 column, 0.1% formic acid gradientExact mass (ppm error < 5)

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Synthesis Strategies :

  • Nucleophilic substitution : React 2-chloro-4-fluorobenzaldehyde with fluoroethylamine under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Catalytic optimization : Screen Pd-based catalysts for cross-coupling steps to reduce byproducts .
  • Yield improvement : Use design-of-experiment (DoE) frameworks to test variables (temperature, solvent polarity, stoichiometry) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry, AI) accelerate reaction design and optimization?

  • Methodology :

  • Reaction path search : Apply density functional theory (DFT) to map energy profiles and identify transition states .
  • AI-driven optimization : Train machine learning models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) .
  • Feedback loops : Integrate experimental results into computational models for iterative refinement (ICReDD framework) .

Q. How should researchers address contradictions in spectroscopic or synthetic data?

  • Resolution Framework :

  • Theoretical alignment : Cross-validate experimental findings with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) .
  • Multi-technique verification : Combine HPLC purity assays with TOF-MS to rule out impurities .
  • Reproducibility checks : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Q. What challenges arise in scaling up synthesis, and how can reactor design mitigate them?

  • Scalability Considerations :

  • Mass transfer limitations : Use microreactors or continuous-flow systems to enhance mixing and heat dissipation .
  • Byproduct management : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Process control : Develop digital twins (COMSOL Multiphysics) to simulate large-scale kinetics and optimize residence times .

Key Notes

  • Safety and Compliance : Adhere to OSHA/GLP standards for hazardous amine handling .
  • Data Integrity : Archive raw spectral data (e.g., .dx files for NMR) to ensure reproducibility .
  • Interdisciplinary Collaboration : Partner with computational chemists and process engineers to bridge synthesis and scalability gaps .

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